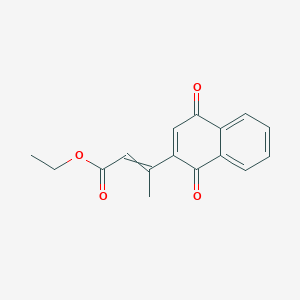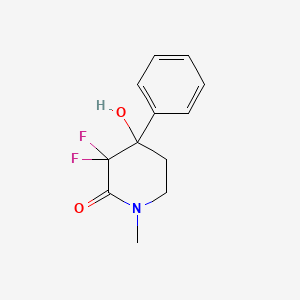
3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one is a synthetic organic compound belonging to the piperidine class. This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, a methyl group, and a phenyl group attached to the piperidine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one typically involves multi-step organic reactions. One common method includes the fluorination of a precursor piperidine compound followed by hydroxylation and methylation steps. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the piperidine ring.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce a dehydroxylated piperidine compound.
Aplicaciones Científicas De Investigación
3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
3,3-Difluoro-4-hydroxy-1-methylpiperidin-2-one: Lacks the phenyl group, leading to different chemical and biological properties.
4-Hydroxy-1-methyl-4-phenylpiperidin-2-one:
3,3-Difluoro-4-hydroxy-4-phenylpiperidin-2-one: Lacks the methyl group, resulting in variations in its chemical behavior.
Uniqueness: The presence of both fluorine atoms and the phenyl group in 3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one imparts unique properties, such as increased stability and specific reactivity patterns, making it distinct from other similar compounds.
Propiedades
Número CAS |
651321-24-3 |
|---|---|
Fórmula molecular |
C12H13F2NO2 |
Peso molecular |
241.23 g/mol |
Nombre IUPAC |
3,3-difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one |
InChI |
InChI=1S/C12H13F2NO2/c1-15-8-7-11(17,12(13,14)10(15)16)9-5-3-2-4-6-9/h2-6,17H,7-8H2,1H3 |
Clave InChI |
VPZATYXFNOLUTR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C(C1=O)(F)F)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B15170472.png)
![Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]-](/img/structure/B15170475.png)
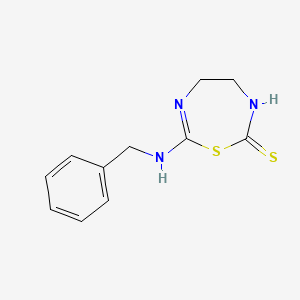
![N-Methyl-2-(2-phenylethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B15170491.png)
silane](/img/structure/B15170494.png)
![Benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]-](/img/structure/B15170510.png)
![4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane](/img/structure/B15170514.png)
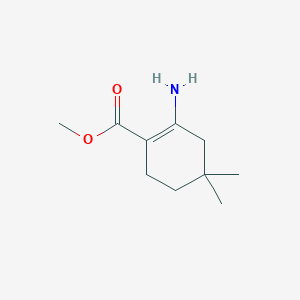
![5-Methyl-2'-(propan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B15170527.png)
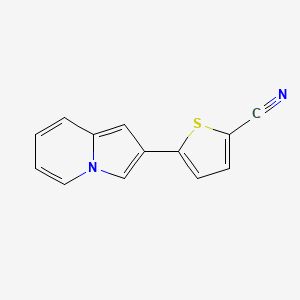
![4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one](/img/structure/B15170545.png)
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B15170554.png)

